Xanthyletin
Overview
Description
Molecular Structure Analysis
Xanthyletin has a molecular formula of C14H12O3 . Its molecular weight is 228.24 Da . The structure includes a coumarin core, which is a common feature in a variety of natural products .Chemical Reactions Analysis
Xanthyletin has been found to exhibit antifungal activity against various organisms . It has been suggested that the mechanism of action could be related to changes in the biochemical composition of the organisms it inhibits .Physical And Chemical Properties Analysis
Xanthyletin is a powder that is stable if stored as directed . It has a density of 1.2±0.1 g/cm3, a boiling point of 384.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Interaction with DNA : Xanthyletin forms a molecular complex with DNA in the dark, which is not of the intercalated type. When irradiated at 365 nm, it binds covalently to DNA, behaving as a monofunctional reagent, involving only its 3,4-double bond of the α-pyronic ring (Dall'acqua et al., 1979).
Inhibition of Symbiotic Fungus in Ants : Xanthyletin has been isolated from Citrus sinensis grafted on Citrus limonia as an inhibitor of the symbiotic fungus of leaf-cutting ant (Atta sexdens rubropilosa). It has been isolated with high yield and over 99% purity, indicating its potential as a natural pesticide (Cazal et al., 2009).
Use in Nanoparticles for Pest Control : A specific analytical method using high-performance liquid chromatography (HPLC) has been developed for the quantification of xanthyletin content in biodegradable polymeric nanoparticles. This suggests its application in controlling leaf-cutting ants in agriculture (Cazal et al., 2014).
Antiplatelet Actions : Xanthyletin, among other coumarin compounds, has been studied for its effect on platelet aggregation. It inhibits platelet aggregation induced by arachidonic acid and collagen, suggesting its potential use in cardiovascular diseases (Teng et al., 1992).
Effect on Photosynthesis : Xanthyletin has been shown to inhibit ATP synthesis from water to methylviologen in spinach thylakoids, indicating its impact on photosynthesis and potential applications in understanding plant biochemistry (Macías et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylpyrano[3,2-g]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBQNVNUBKJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203818 | |
Record name | Xanthyletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthyletin | |
CAS RN |
553-19-5 | |
Record name | Xanthyletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthyletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthyletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHYLETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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